An In-depth Technical Guide to 2-Anthraquinonesulfonic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Anthraquinonesulfonic Acid: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2-Anthraquinonesulfonic acid, a pivotal compound in various industrial and research applications. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties, synthesis methodologies, and significant applications of this versatile molecule and its commonly utilized sodium salt.
Core Concepts and Identification
2-Anthraquinonesulfonic acid is an organic compound derived from anthraquinone. The introduction of a sulfonic acid group significantly alters the parent molecule's properties, most notably increasing its water solubility. This characteristic is crucial for its utility in aqueous systems. While the acid form is important, it is more frequently handled and used as its sodium salt, often referred to as "silver salt."
Chemical Structure and Identification:
The sodium salt and its monohydrate are also critical to identify:
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2-Anthraquinonesulfonic acid, sodium salt:
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CAS Number: 131-08-8[3]
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Molecular Formula: C₁₄H₇NaO₅S
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2-Anthraquinonesulfonic acid, sodium salt, monohydrate:
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CAS Number: 153277-35-1
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Molecular Formula: C₁₄H₇NaO₅S·H₂O
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Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-Anthraquinonesulfonic acid and its sodium salt is fundamental for its effective application and safe handling. The data presented below has been compiled from various authoritative sources.
| Property | 2-Anthraquinonesulfonic acid | 2-Anthraquinonesulfonic acid, sodium salt |
| Molecular Weight | 288.28 g/mol [1] | 310.27 g/mol |
| Appearance | - | Beige powder |
| Melting Point | - | >300 °C |
| Density | 1.585 g/cm³[2] | - |
| Solubility | - | Soluble in hot water, slightly soluble in cold water, insoluble in alcohol and ether. |
| LogP | 2.78950[2] | - |
Synthesis of 2-Anthraquinonesulfonic Acid: A Modern Approach
Historically, the synthesis of 2-Anthraquinonesulfonic acid was achieved through the sulfonation of anthraquinone using fuming sulfuric acid in the presence of a mercury catalyst. However, due to the significant environmental hazards associated with mercury, non-mercury methods are now preferred. A contemporary and more environmentally benign two-step process is detailed below.[4]
Step 1: Nitration of Anthraquinone In this initial step, anthraquinone is reacted with concentrated nitric acid to produce nitroanthraquinone.
Step 2: Sulfonation of Nitroanthraquinone The nitroanthraquinone is then reacted with sodium sulfite to yield 2-Anthraquinonesulfonic acid. This reaction is often carried out in a suitable solvent system, such as an ionic liquid, to improve the mutual solubility of the reactants and enhance reaction efficiency under milder conditions.[4]
Experimental Protocol: Non-Mercury Synthesis of 2-Anthraquinonesulfonic Acid
This protocol is adapted from a patented method demonstrating a more environmentally friendly synthesis route.[4]
Materials:
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2-Nitroanthraquinone
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Sodium sulfite
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Ionic liquid (e.g., 1-hexyl-3-methylimidazolium hexafluorophosphate)
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38% Hydrochloric acid
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Ethyl acetate
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50 mL single-neck round-bottom flask
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Magnetic stirrer and stir bar
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Oil bath
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Separatory funnel
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Rotary evaporator
Procedure:
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To a 50 mL single-neck round-bottom flask, add 1.27 g (5 mmol) of 2-nitroanthraquinone, 3.78 g (30 mmol) of sodium sulfite, and 15 g of 1-hexyl-3-methylimidazolium hexafluorophosphate.[4]
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Place the flask in an oil bath and heat to 60°C with magnetic stirring.[4]
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Allow the reaction to proceed for 2 hours.
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After 2 hours, cool the reaction mixture to room temperature.
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Acidify the mixture by adding 0.54 g of 38% hydrochloric acid.[4]
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Transfer the reaction mixture to a separatory funnel.
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Extract the product with ethyl acetate (3 x 10 mL).[4]
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Combine the organic phases and remove the solvent under reduced pressure using a rotary evaporator to obtain the 2-Anthraquinonesulfonic acid product.[4]
Diagram of Synthesis Workflow:
Caption: Redox catalytic cycle of anthraquinone in alkaline pulping.
Dopant in Conductive Polymers
2-Anthraquinonesulfonic acid sodium salt is utilized as a dopant in the synthesis of conductive polymers, such as polypyrrole. The incorporation of the sulfonate anion into the polymer backbone during polymerization enhances the material's electrical conductivity and stability. [5]
Experimental Protocol: Synthesis of Polypyrrole Doped with 2-Anthraquinonesulfonic Acid Sodium Salt
This protocol outlines the chemical oxidative polymerization of pyrrole using 2-anthraquinonesulfonic acid sodium salt as a dopant.
Materials:
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Pyrrole
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2-Anthraquinonesulfonic acid sodium salt
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Ferric chloride (FeCl₃)
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Deionized water
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Methanol
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Beaker
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Magnetic stirrer and stir bar
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Buchner funnel and filter paper
Procedure:
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Prepare an aqueous solution of 2-anthraquinonesulfonic acid sodium salt by dissolving a specific amount in deionized water.
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In a separate beaker, prepare an aqueous solution of ferric chloride.
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Add the pyrrole monomer to the 2-anthraquinonesulfonic acid sodium salt solution and stir to ensure homogeneity.
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Slowly add the ferric chloride solution to the pyrrole solution while stirring vigorously. The polymerization will be indicated by a color change to black.
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Continue stirring for a predetermined reaction time (e.g., 2-4 hours) at room temperature to allow for complete polymerization.
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Collect the synthesized polypyrrole powder by vacuum filtration using a Buchner funnel.
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Wash the polypyrrole powder repeatedly with deionized water and methanol to remove any unreacted monomer, oxidant, and excess dopant.
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Dry the doped polypyrrole powder in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.
Safety and Handling
2-Anthraquinonesulfonic acid and its sodium salt are considered hazardous substances. Appropriate safety precautions must be observed during handling and storage.
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Hazards: May cause skin, eye, and respiratory irritation. Can cause sensitization by skin contact. [6][7]* Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a dust mask. [7]* Handling: Use in a well-ventilated area. Avoid generating dust. Wash hands thoroughly after handling. [7]* Storage: Store in a cool, dry place in a tightly sealed container.
Analytical Characterization
A variety of analytical techniques can be employed to characterize 2-Anthraquinonesulfonic acid and its derivatives:
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High-Performance Liquid Chromatography (HPLC): Useful for the separation and quantification of anthraquinone compounds. [8]* UV-Visible Spectroscopy: Can be used for the identification and quantification of anthraquinones due to their chromophoric nature.
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Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present in the molecule.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to elucidate the chemical structure.
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Mass Spectrometry (MS): For determining the molecular weight and fragmentation pattern.
Conclusion
2-Anthraquinonesulfonic acid and its sodium salt are compounds of significant industrial and research importance. Their unique properties, particularly the water solubility imparted by the sulfonic acid group, have led to their widespread use as catalysts in the pulping industry and as dopants in the development of advanced materials like conductive polymers. The shift towards more environmentally friendly, non-mercury-based synthesis methods further enhances their appeal for sustainable chemical processes. A thorough understanding of their properties, synthesis, and applications, as outlined in this guide, is essential for their safe and effective utilization.
References
-
Chemsrc. 2-Anthraquinonesulfonic acid | CAS#:84-48-0. Available from: [Link]
- The Institute of Paper Chemistry. ANTHRAQUINONE/ ALKALI PULPING A LITERATURE REVIEW Project 3370 Report One A Progress Report to MEMBERS OF THE INSTITUTE. 1978.
-
PubChem. 2-Anthraquinonesulfonic acid. National Center for Biotechnology Information. Available from: [Link]
- Parthasarathy, R. Application of anthraquinone in kraft pulping of beech wood. 1998.
-
Loba Chemie. ANTHRAQUINONE-2-SULPHONIC ACID SODIUM SALT MONOHYDRATE AR. Available from: [Link]
- Zhou, F., Zhai, B., Pan, C., & Huang, Y. M. (2011). Size-dependent conductivity of polypyrrole doped with anthraquinone-2-sulfonic acid sodium.
- Zhejiang Hengyi Petrochemical Research Institute Co Ltd. A preparation method of anthraquinone-2-sulfonic acid compound. CN115819289A, 2023.
- Gubelmann, I., & Rintelman, W. L. Process for preparing anthraquinone sulphonic acids. US1899957A, 1933.
- Carl ROTH. Safety Data Sheet: Anthraquinone-2,7-disulfonic acid disodium salt. 2025.
- Lubs, H. A. Process for the preparation of anthraquinonedisulphonic acids. US2074309A, 1937.
- Huang, Y. M., Ma, Q., & Kong, X. (2013). Optimized Conductivity of Anthraquinone-2-Sulfonic Acid Sodium, 5-Sulfosalicylic Acid and Toluene-4-Sulfonic Acid Co-Doped Polypyrrole.
- Scott, W. J., & Allen, C. F. H. POTASSIUM ANTHRAQUINONE-α-SULFONATE. Organic Syntheses, Coll. Vol. 1, p.482 (1941); Vol. 1, p.482 (1932).
- Li, X., et al.
- Al-Majed, A. A., et al. Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography with Online UV Irradiation and Luminol Chemiluminescence Detection. Molecules, 2022, 27(19), 6537.
- Hart, P. W. Anthraquinone-a review of the rise and fall of a pulping catalyst. Tappi Journal, 2014, 13(10), 23-26.
- Genovese, S., et al. Anthraquinones: Analytical Techniques as a Novel Tool to Investigate on the Triggering of Biological Targets. Current Drug Targets, 2010, 11(9), 1144-1155.
- Wang, Y., et al. Redox-Active Anthraquinone-1-Sulfonic Acid Sodium Salt-Loaded Polyaniline for Dual-Functional Electrochromic Supercapacitors. Gels, 2023, 9(12), 978.
- Lin, S. Y. Physicochemical characterization of 9,10-anthraquinone 2-carboxylic acid. Journal of Pharmaceutical Sciences, 1992, 81(6), 572-576.
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